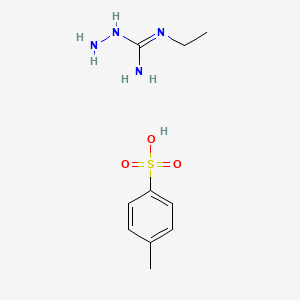![molecular formula C14H12Cl2O4 B14278848 [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid CAS No. 139519-94-1](/img/structure/B14278848.png)
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a dichlorophenyl group, an ethylfuran group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid typically involves the reaction of 2,3-dichlorophenol with 3-ethylfuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2,3-Dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid: Similar in structure but contains a thienyl group instead of an ethylfuran group.
[2,3-Dichloro-4-(2-methylenebutyryl)phenoxy]acetic acid: Contains a methylenebutyryl group instead of an ethylfuran group.
Uniqueness
The presence of the ethylfuran group in [2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid imparts unique chemical properties and reactivity compared to its analogs
Eigenschaften
CAS-Nummer |
139519-94-1 |
|---|---|
Molekularformel |
C14H12Cl2O4 |
Molekulargewicht |
315.1 g/mol |
IUPAC-Name |
2-[2,3-dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C14H12Cl2O4/c1-2-8-5-6-19-14(8)9-3-4-10(13(16)12(9)15)20-7-11(17)18/h3-6H,2,7H2,1H3,(H,17,18) |
InChI-Schlüssel |
LZAAOCDZVRZIMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(OC=C1)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)


![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)
![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)

![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)




